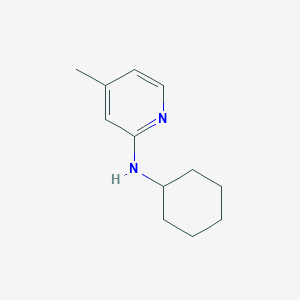N-cyclohexyl-4-methylpyridin-2-amine
CAS No.: 522628-76-8
Cat. No.: VC7580029
Molecular Formula: C12H18N2
Molecular Weight: 190.29
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 522628-76-8 |
|---|---|
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.29 |
| IUPAC Name | N-cyclohexyl-4-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C12H18N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,13,14) |
| Standard InChI Key | VSKPIXLUZMPZKL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)NC2CCCCC2 |
Introduction
Chemical Structure and Nomenclature
N-Cyclohexyl-4-methylpyridin-2-amine belongs to the class of substituted pyridinylamines, characterized by a six-membered aromatic ring containing one nitrogen atom. The IUPAC name, N-cyclohexyl-4-methylpyridin-2-amine, reflects the substitution pattern: a methyl group at position 4 and a cyclohexylamino group at position 2 of the pyridine ring . The cyclohexyl moiety introduces steric bulk and lipophilicity, while the methyl group modulates electronic effects on the aromatic system.
Synthesis and Manufacturing
Patent-Based Methodologies
A Danish patent (DK145293B) describes the synthesis of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromo-benzyl)-amine through multi-step bromination and amination sequences. While this protocol targets a structurally distinct compound, it underscores the utility of N-methylcyclohexylamine as a nucleophile in SN2 reactions with halogenated intermediates. For N-cyclohexyl-4-methylpyridin-2-amine, a plausible pathway might involve:
-
Bromination of 4-methylpyridin-2-amine to introduce a leaving group.
-
Displacement with cyclohexylamine under basic conditions.
Challenges include regioselectivity control during halogenation and minimizing side reactions such as over-alkylation.
Analytical Characterization
Quality control of N-cyclohexyl-4-methylpyridin-2-amine relies on chromatographic and spectroscopic methods:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume